1:First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin/'s lymphomas. Patnaik A, Appleman LJ, Tolcher AW, Papadopoulos KP, Beeram M, Rasco DW, Weiss GJ, Sachdev JC, Chadha M, Fulk M, Ejadi S, Mountz JM, Lotze MT, Toledo FG, Chu E, Jeffers M, Peña C, Xia C, Reif S, Genvresse I, Ramanathan RK.Ann Oncol. 2016 Oct;27(10):1928-40. doi: 10.1093/annonc/mdw282. PMID: 27672108 Free PMC Article2:Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). Scott WJ, Hentemann MF, Rowley RB, Bull CO, Jenkins S, Bullion AM, Johnson J, Redman A, Robbins AH, Esler W, Fracasso RP, Garrison T, Hamilton M, Michels M, Wood JE, Wilkie DP, Xiao H, Levy J, Stasik E, Liu N, Schaefer M, Brands M, Lefranc J.ChemMedChem. 2016 Jul 19;11(14):1517-30. doi: 10.1002/cmdc.201600148. Epub 2016 Jun 16. PMID: 27310202 Free PMC Article3:A preclinical evaluation of the PI3K alpha/delta dominant inhibitor BAY 80-6946 in HER2-positive breast cancer models with acquired resistance to the HER2-targeted therapies trastuzumab and lapatinib. Elster N, Cremona M, Morgan C, Toomey S, Carr A, O/'Grady A, Hennessy BT, Eustace AJ.Breast Cancer Res Treat. 2015 Jan;149(2):373-83. doi: 10.1007/s10549-014-3239-5. Epub 2014 Dec 21. PMID: 25528022 4:The novel PI3 kinase inhibitor, BAY 80-6946, impairs melanoma growth in vivo and in vitro. Schneider P, Schön M, Pletz N, Seitz CS, Liu N, Ziegelbauer K, Zachmann K, Emmert S, Schön MP.Exp Dermatol. 2014 Aug;23(8):579-84. doi: 10.1111/exd.12470. PMID: 24942196